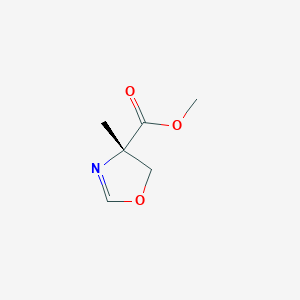![molecular formula C13H12ClNO2S B054179 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride CAS No. 114724-41-3](/img/structure/B54179.png)
2-[(2-Aminophenyl)thio]benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Aminophenyl)thio]benzoic acid hydrochloride is a compound used in various scientific research applications. It is known for its role in the preparation of cyclic sulfonium ylides and has a molecular formula of C13H11NO2S with a molecular weight of 245.30 g/mol. This compound is significant in the fields of chemistry, biology, medicine, and industry due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride typically involves the reduction of 2-[(2-nitrophenyl)thio]benzoic acid. The process includes dissolving 2-[(2-nitrophenyl)thio]benzoic acid in ethyl acetate and adding palladium on carbon (Pd/C) as a catalyst. The reaction mixture is stirred at room temperature under a hydrogen gas atmosphere overnight. The mixture is then filtered and concentrated to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminophenyl)thio]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Typical conditions involve room temperature reactions with appropriate catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
2-[(2-Aminophenyl)thio]benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used in the synthesis of cyclic sulfonium ylides and other complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly thiopurine methyltransferase.
Medicine: Research indicates its potential in developing pharmaceuticals, including anticancer agents.
Industry: It is used in the biosynthesis of natural products and as a building block in the engineering of complex polyketides.
Mechanism of Action
The mechanism of action of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride involves its interaction with molecular targets such as enzymes. For instance, it inhibits thiopurine methyltransferase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenethiol:
2-Mercaptoaniline: Similar to 2-aminobenzenethiol, it is another related compound with similar functional groups.
Uniqueness
2-[(2-Aminophenyl)thio]benzoic acid hydrochloride is unique due to its combination of an amino group, a thiol group, and a carboxylic acid group within the same molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific research applications.
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S.ClH/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16;/h1-8H,14H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGIFRVMMAEDPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)

![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)
![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)


![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)



